

Application Notes and Protocols for Rhodamine 123 Staining in Isolated Mitochondria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodamine 123

Cat. No.: B7803343

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 123 is a cell-permeant, cationic fluorescent dye that is widely utilized to assess mitochondrial function. Its accumulation within mitochondria is directly dependent on the mitochondrial membrane potential ($\Delta\Psi_m$). In healthy, respiring mitochondria, the highly negative $\Delta\Psi_m$ drives the electrophoretic uptake and concentration of the positively charged **Rhodamine 123**, resulting in intense fluorescence. Conversely, a decrease in $\Delta\Psi_m$, often associated with mitochondrial dysfunction or apoptosis, leads to the leakage of **Rhodamine 123** from the mitochondria and a corresponding decrease in fluorescence intensity. This property makes **Rhodamine 123** an invaluable tool for studying mitochondrial activity, toxicity, and the effects of various compounds on mitochondrial health.

Principle of the Assay

The inner mitochondrial membrane maintains a significant electrochemical gradient, with the mitochondrial matrix being negatively charged relative to the intermembrane space. This gradient, the mitochondrial membrane potential ($\Delta\Psi_m$), is a key indicator of mitochondrial health and is essential for ATP synthesis. **Rhodamine 123**, as a lipophilic cation, passively diffuses across the plasma membrane and is then electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation, and therefore the fluorescence intensity, is proportional to the magnitude of the $\Delta\Psi_m$. A collapse or reduction in $\Delta\Psi_m$ results in

a redistribution of the dye out of the mitochondria and into the cytoplasm, leading to a measurable decrease in mitochondrial fluorescence.

At high concentrations, **Rhodamine 123** can exhibit self-quenching of its fluorescence. Therefore, changes in fluorescence can be measured in two modes: a "quenching mode" where depolarization leads to an increase in overall fluorescence as the dye is released and unquenched, and a more common "non-quenching mode" where the loss of accumulated dye from mitochondria is measured as a decrease in fluorescence.

Data Presentation

The following table summarizes representative quantitative data obtained from **Rhodamine 123** staining of isolated mitochondria under different experimental conditions. The data illustrates the fluorescence changes in response to mitochondrial inhibitors and uncouplers.

Treatment Condition	Description	Change in Rhodamine 123 Fluorescence	Implied Effect on $\Delta\Psi_m$
Control (Energized Mitochondria)	Isolated mitochondria incubated with a respiratory substrate (e.g., succinate) to maintain a high $\Delta\Psi_m$.	High and stable fluorescence	High
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone)	A protonophore that uncouples the proton gradient, leading to a rapid collapse of $\Delta\Psi_m$.	Significant decrease in fluorescence	Dissipated
Oligomycin	An inhibitor of ATP synthase (Complex V). Inhibition can lead to a hyperpolarization (increase) of $\Delta\Psi_m$ as proton pumping by the electron transport chain continues without being utilized for ATP synthesis.	Slight increase in fluorescence	Increased
Rotenone	An inhibitor of Complex I of the electron transport chain. This blocks electron flow and proton pumping, leading to a decrease in $\Delta\Psi_m$.	Decrease in fluorescence	Decreased
Antimycin A	An inhibitor of Complex III of the electron transport chain, which also	Decrease in fluorescence	Decreased

disrupts the proton gradient and reduces $\Delta\Psi_m$.

Experimental Protocols

Protocol 1: Spectrofluorometric/Microplate Reader Assay of $\Delta\Psi_m$ in Isolated Mitochondria

This protocol provides a method for the quantitative measurement of $\Delta\Psi_m$ in a suspension of isolated mitochondria.

Materials:

- Isolated mitochondria
- Mitochondrial respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4)
- **Rhodamine 123** stock solution (1 mM in DMSO)
- Respiratory substrate (e.g., 1 M succinate)
- CCCP stock solution (10 mM in DMSO)
- Oligomycin stock solution (1 mg/mL in ethanol)
- Rotenone stock solution (1 mM in ethanol)
- Antimycin A stock solution (1 mM in ethanol)
- Black-walled, clear-bottom 96-well plates or a cuvette for a spectrofluorometer

Procedure:

- Preparation of Reagents:

- Prepare a working solution of **Rhodamine 123** by diluting the stock solution in respiration buffer to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically to avoid self-quenching.
- Dilute the mitochondrial inhibitors and uncouplers to their desired working concentrations in respiration buffer.

• Mitochondrial Suspension:

- Resuspend the isolated mitochondria in chilled respiration buffer to a final protein concentration of 0.1-0.5 mg/mL. Keep the suspension on ice.

• Assay Setup:

- To each well of the 96-well plate, add 180 μ L of the mitochondrial suspension.
- Add 10 μ L of the desired treatment (e.g., vehicle control, CCCP, oligomycin, rotenone, antimycin A) to the respective wells.
- Incubate for 5-10 minutes at the desired temperature (e.g., 37°C).

• Staining and Measurement:

- Add 10 μ L of the **Rhodamine 123** working solution to each well.
- Immediately begin kinetic measurements of fluorescence using a microplate reader with excitation at ~505 nm and emission at ~534 nm. Alternatively, for endpoint assays, incubate for 15-30 minutes at 37°C, protected from light, before reading the fluorescence.

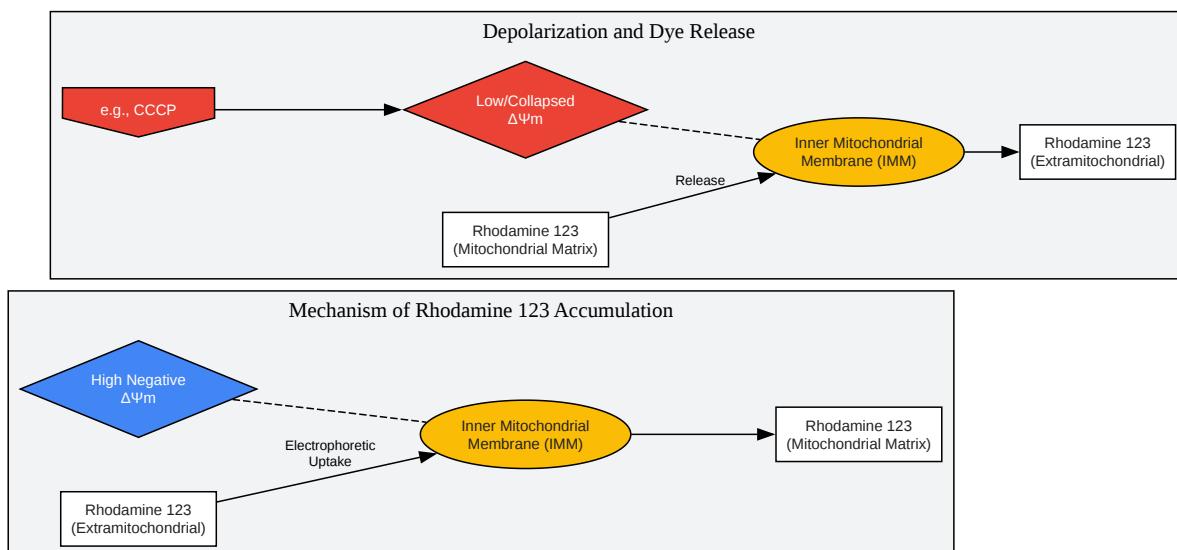
• Data Analysis:

- For kinetic assays, plot the fluorescence intensity over time.
- For endpoint assays, compare the fluorescence intensity of the treated samples to the control samples. A decrease in fluorescence indicates mitochondrial depolarization.

Protocol 2: Flow Cytometric Analysis of $\Delta\Psi_m$ in Isolated Mitochondria

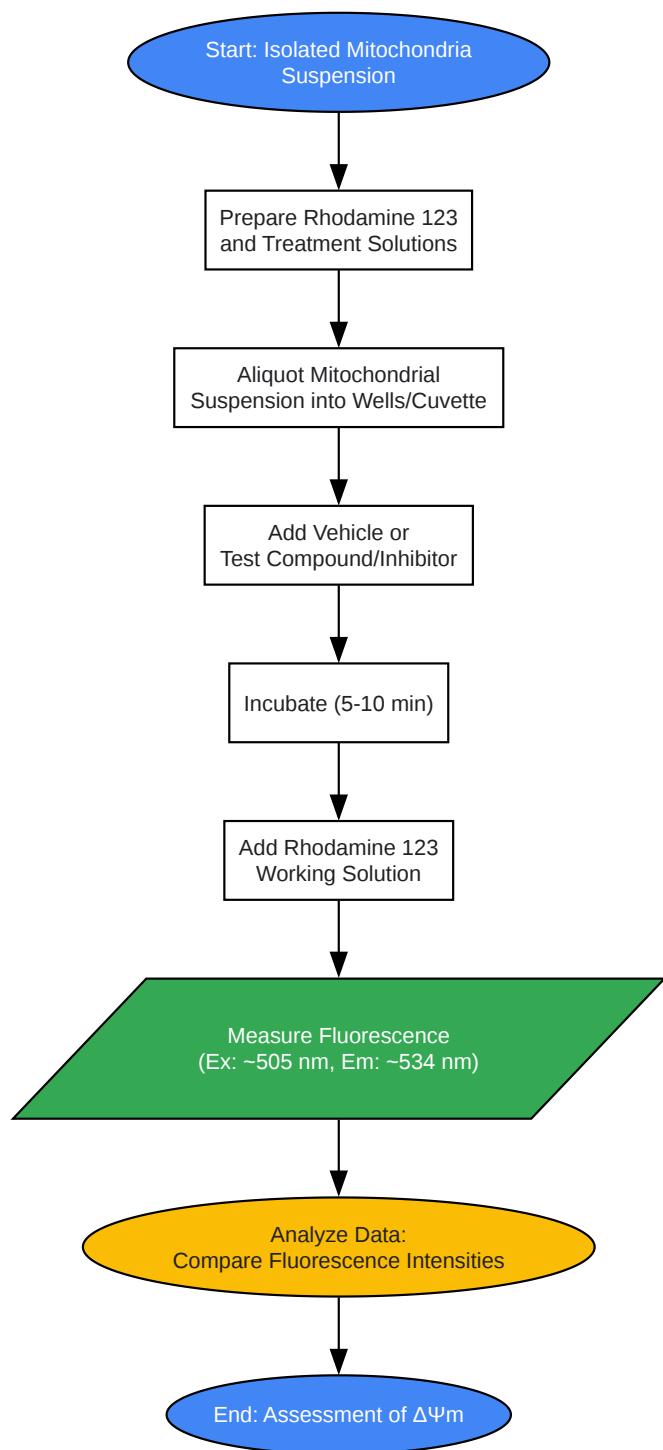
This protocol is suitable for analyzing the heterogeneity of $\Delta\Psi_m$ within a population of isolated mitochondria.

Materials:


- Isolated mitochondria
- Phosphate-buffered saline (PBS) or mitochondrial respiration buffer
- **Rhodamine 123** stock solution (1 mM in DMSO)
- CCCP stock solution (10 mM in DMSO)
- Flow cytometer

Procedure:

- Mitochondrial Suspension:
 - Resuspend the isolated mitochondria in PBS or respiration buffer to a concentration of approximately 1×10^6 mitochondria/mL.
- Staining:
 - Add **Rhodamine 123** to the mitochondrial suspension to a final concentration of 0.1-1 μ M.
 - For a positive control for depolarization, treat a separate aliquot of mitochondria with CCCP (final concentration 10-50 μ M) for 5-10 minutes prior to or during staining.
 - Incubate the samples for 15-30 minutes at 37°C, protected from light.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer using a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm).


- Acquire data for at least 10,000 events per sample.
- Data Analysis:
 - Generate histograms of **Rhodamine 123** fluorescence intensity.
 - Compare the mean fluorescence intensity of the treated samples to the control. A shift to the left in the histogram indicates a decrease in $\Delta\Psi_m$.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of **Rhodamine 123** uptake and release in mitochondria.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Rhodamine 123** staining of isolated mitochondria.

- To cite this document: BenchChem. [Application Notes and Protocols for Rhodamine 123 Staining in Isolated Mitochondria]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7803343#rhodamine-123-staining-in-isolated-mitochondria>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com